3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural framework, which includes a cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin core, substituted with benzyl and chloro groups. The presence of these functional groups imparts specific chemical properties and biological activities to the compound.
Preparation Methods
The synthesis of 3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the chromeno core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno ring system.
Introduction of the oxazin ring: The oxazin ring is introduced through a cyclization reaction involving an amine and an aldehyde or ketone.
Substitution reactions: The benzyl and chloro groups are introduced through nucleophilic substitution reactions using appropriate reagents such as benzyl chloride and thionyl chloride.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles, such as amines or thiols, to generate derivatives with different properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down specific bonds and form new products.
Scientific Research Applications
3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Chemical Biology: The compound serves as a tool to study the effects of specific structural modifications on biological activity and to design new derivatives with improved properties.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anti-cancer effects . Molecular docking studies and molecular dynamics simulations have been performed to understand the binding orientations and stabilities of the compound with its targets .
Comparison with Similar Compounds
3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit anti-cancer activity and share structural similarities with the chromeno-oxazin core.
Coumarin-based inhibitors: These compounds are known for their ability to inhibit enzymes and have structural features similar to the chromeno ring system.
Chloride-bearing compounds: Compounds with chloride substituents, such as 19m, 19v, and 19w, have been studied for their inhibitory activities and can be compared based on their chemical properties and biological activities.
Properties
Molecular Formula |
C21H18ClNO3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-benzyl-8-chloro-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H18ClNO3/c22-18-9-16-14-7-4-8-15(14)21(24)26-19(16)17-11-23(12-25-20(17)18)10-13-5-2-1-3-6-13/h1-3,5-6,9H,4,7-8,10-12H2 |
InChI Key |
GYYUCVFVZBTUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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